molecular formula C6Br4S2 B054379 2,3,5,6-Tetrabromothieno[3,2-b]thiophene CAS No. 124638-53-5

2,3,5,6-Tetrabromothieno[3,2-b]thiophene

Cat. No.: B054379
CAS No.: 124638-53-5
M. Wt: 455.8 g/mol
InChI Key: CWCKRNKYWPNOAZ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrabromothieno[3,2-b]thiophene is a useful research compound. Its molecular formula is C6Br4S2 and its molecular weight is 455.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Modification of Thienothiophenes :

    • Fuller, Iddon, and Smith (1997) described methods for large-scale synthesis of thieno[3,2-b]thiophene and its derivatives, including 2,3,5,6-tetrabromothieno[3,2-b]thiophene. They explored the conversion of these compounds into various disubstituted thieno[3,2-b]thiophenes (Fuller, Iddon, & Smith, 1997).
  • Opto-Electronic Materials :

    • Hien and Lieu (2016) studied thieno[3,2-b]thiophene as a core structure in conjugated organic opto-electronic materials. They attempted to planarize tetraarylthieno[3,2-b]thiophene derivatives, including 2,3,5,6-tetraarylthieno[3,2-b]thiophene, for enhanced electronic applications (Hien & Lieu, 2016).
  • Conductive Complexes :

    • Yui et al. (1989) synthesized novel heteroquinonoid compounds, including derivatives of this compound, which exhibited high electrical conductivities and were studied as potential electron acceptors in conductive complexes (Yui et al., 1989).
  • Ring-Opening Reactions and Polyfunctionalized Compounds :

    • Fuller, Iddon, and Smith (1999) investigated the ring-opening reactions of dilithiated thieno[3,2-b]thiophenes, including derivatives of this compound, to produce polyfunctionalized thiophenes and enediynes (Fuller, Iddon, & Smith, 1999).
  • Electropolymerization and Electronic Properties :

    • Hergué, Frère, and Roncali (2011) synthesized 3,6-dialkoxythieno[3,2-b]thiophenes from 3,6-dibromothieno[3,2-b]thiophene, a derivative of this compound, to use as precursors for electropolymerization. They characterized the electronic properties of the resulting polymers (Hergué, Frère, & Roncali, 2011).
  • Crystal Structures of Derivatives :

    • Hien, Ngân, Dat, and Meervelt (2016) studied the crystal structures of derivatives of this compound, assessing their planarity which is crucial for electronic applications (Hien, Ngân, Dat, & Meervelt, 2016).

Future Directions

2,3,5,6-Tetrabromothieno[3,2-b]thiophene can be selectively reduced to 3,6-dibromothieno[3,2-b]thiophene by using zinc in acetic acid . Further function at 3,6-positions can give ladder type poly(thienothiophenes) to extend conjugations to the fused thiophene rings .

Mechanism of Action

Target of Action

2,3,5,6-Tetrabromothieno[3,2-b]thiophene is a chemical intermediate with functionalities spreading over the fused thienothiophene ring . It is widely used for the synthesis of supramolecules, semiconducting molecules, oligomers, and conjugated polymers . The primary targets of this compound are the molecular structures that it helps to form.

Mode of Action

The compound can be selectively reduced to 3,6-dibromothieno[3,2-b]thiophene by using zinc in acetic acid . Further function at 3.6-positions can give ladder type poly(thienothiophenes) to extend conjugations to the fused thiophene rings . This interaction with its targets leads to the formation of more complex structures such as conjugated polymers and supramolecules .

Biochemical Pathways

The compound is involved in the synthesis of various organic semiconductors. It plays a crucial role in the formation of ladder-type poly(thienothiophenes), which are important in the field of organic electronics . The downstream effects of these pathways include the creation of materials with unique electronic and physical properties.

Result of Action

The result of the action of this compound is the formation of complex structures such as conjugated polymers and supramolecules . These structures have applications in various fields, including organic electronics .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its synthesis involves the use of bromine as the oxidizing agent in acetic acid and chloroform . Therefore, the presence and concentration of these substances in the environment can affect the compound’s action, efficacy, and stability. Additionally, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability.

Properties

IUPAC Name

2,3,5,6-tetrabromothieno[3,2-b]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br4S2/c7-1-3-4(12-5(1)9)2(8)6(10)11-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCKRNKYWPNOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(S1)Br)Br)SC(=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376311
Record name 2,3,5,6-Tetrabromothieno[3,2-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124638-53-5
Record name 2,3,5,6-Tetrabromothieno[3,2-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2,3,5,6-Tetrabromothieno[3,2-b]thiophene a useful building block in organic synthesis?

A1: this compound is a versatile precursor for creating diverse thieno[3,2-b]thiophene derivatives. Its four bromine atoms act as leaving groups, allowing for sequential and regioselective substitution reactions. [, ] This means researchers can precisely modify the molecule by replacing specific bromine atoms with desired functional groups. For instance, it can undergo sequential palladium-catalyzed Suzuki and Heck cross-coupling reactions. [] This enables the synthesis of complex molecules with specific properties, making it valuable in materials science and pharmaceutical research.

Q2: What is known about the regioselectivity of reactions involving this compound?

A2: Studies have shown that this compound exhibits high regioselectivity in palladium-catalyzed cross-coupling reactions. [] For example, in the presence of a palladium catalyst, it undergoes Suzuki coupling preferentially at the C-2 position, followed by Heck coupling at the C-5 position. [] This selectivity is confirmed by NMR and X-ray crystallography. [] The ability to control where substitutions occur on the molecule is crucial for building specific structures with desired properties.

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